6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Overview
Description
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is an organic compound that can be used as an organic intermediate . It is also known as 6-bromo-4-methoxypyrazolo [1,5-a]pyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of this compound involves the use of 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt and 2-chloropropene cyanide . The mixture is stirred at 20-30°C for 8 hours, then heated with diazabicyclo at 50-60°C for 20 hours . After the reaction is complete, the mixture is poured into water, filtered, washed, and recrystallized in ethanol to yield a pale yellow solid .Molecular Structure Analysis
The molecular formula of this compound is C9H6BrN3O . The InChI code is 1S/C9H6BrN3O/c1-14-8-2-7 (10)5-13-9 (8)6 (3-11)4-12-13/h2,4-5H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.67±0.1 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Hydrogen-Bonded Assembly in Pyrazolo[3,4-b]pyridine Derivatives
Quiroga et al. (2012) studied hydrogen-bonded assemblies in pyrazolo[3,4-b]pyridine derivatives, closely related to 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde. They found that these molecules can form various structures, including chains and complex sheets, through hydrogen bonding. This highlights the potential use of such compounds in the development of new molecular structures (Quiroga, Díaz, Cobo, & Glidewell, 2012).
Synthesis and Tautomerism Studies
Ochi et al. (1976) explored the synthesis and tautomerism of hydroxypyrazolo[1,5-a]pyridine derivatives. Their research shows the chemical versatility of such compounds and the ability to undergo various chemical reactions, which can be useful in synthetic chemistry and drug development (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Aqueous Media Synthesis of Pyrazolo[3,4‐b]pyridine Derivatives
Shi et al. (2008) reported the synthesis of pyrazolo[3,4‐b]pyridine derivatives using a three-component reaction in aqueous media. The environmentally friendly nature of this synthesis method could be applicable to the synthesis of related compounds like this compound (Shi, Yao, & Shi, 2008).
Synthesis of Pyrido[2,3-d]pyrimidines
Perandones & Soto (1998) discussed the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes. This study provides insights into the synthesis pathways that could be relevant for similar compounds, highlighting the synthetic potential of such chemical structures (Perandones & Soto, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is PDK1 , a kinase involved in cell proliferation and survival . This compound acts as a PDK1 inhibitor and exhibits anticancer and antiproliferative activity . It can be used to study various conditions such as angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer’s disease .
Mode of Action
The compound interacts with its target, PDK1, by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by PDK1, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of PDK1 affects several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting PDK1, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Its lipophilicity and drug-likeness suggest that it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of the PI3K/Akt/mTOR pathway and other signaling pathways regulated by PDK1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially influence the compound’s efficacy through drug-drug interactions .
Properties
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJGYDHRZVDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.